molecular formula C12Br2F8 B165717 4,4'-Dibromooctafluorobiphenyl CAS No. 10386-84-2

4,4'-Dibromooctafluorobiphenyl

Cat. No. B165717
CAS RN: 10386-84-2
M. Wt: 455.92 g/mol
InChI Key: YXLMNFVUNLCJJY-UHFFFAOYSA-N
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Description

4,4’-Dibromooctafluorobiphenyl is a chemical compound with the linear formula BrC6F4C6F4Br . It is a solid substance and is used as a fluorinated building block .


Synthesis Analysis

This compound undergoes lithiation with n-butyllithium to yield 4,4’-dilithiooctafluorobiphenyl and 4-lithio-4’-bromooctafluorobiphenyl .


Molecular Structure Analysis

The molecular weight of 4,4’-Dibromooctafluorobiphenyl is 455.92 . The IUPAC Standard InChI is InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18 .


Chemical Reactions Analysis

As mentioned earlier, 4,4’-Dibromooctafluorobiphenyl undergoes lithiation with n-butyllithium .


Physical And Chemical Properties Analysis

4,4’-Dibromooctafluorobiphenyl is a solid substance . It has a molecular weight of 455.92 . The compound is stable under normal conditions .

Scientific Research Applications

Organolithium Compound Reactions

The lithiation of 4,4'-dibromooctafluorobiphenyl with n-butyllithium leads to the formation of 4,4'-dilithiooctafluorobiphenyl and 4-lithio-4'-bromooctafluorobiphenyl as a by-product. The thermal decomposition of these lithiated products results in products originating from nucleophilic displacement reactions and elimination reactions (Contigiani, Bertorello, & Bertorello, 1971).

Photo-degradation Kinetics

4,4'-dibromobiphenyl's photo-degradation in aqueous solutions follows pseudo first-order kinetics. Factors like light intensity, dissolved oxygen, and pH play a role in the degradation process (Zhang Min-li, 2012).

Photoelectrocatalytic Degradation

Studies on the degradation of 4,4'-dibromobiphenyl through photoelectrocatalytic processes using TiO₂ and doped TiO₂ nanotube arrays show higher efficiency compared to photocatalytic and electrolytic processes alone. The efficiency of degradation varies based on the properties of the catalysts and bias potential used (Haijin Liu et al., 2011).

Monolithiation of Dibromobiaryls

Selective monolithiation of dibromobiaryls, including 4,4'-dibromobiphenyl, can be achieved using a microflow system, which provides fast micromixing and precise temperature control. This process facilitates the introduction of different electrophiles to dibromobiaryls (Nagaki, Takabayashi, Tomida, & Yoshida, 2008).

Vibrational Spectra and Dihedral Angles

The vibrational spectra of 4,4'-dibromobiphenyl and other dihalogen derivatives provide insights into the dihedral angles between the two rings in these molecules. Certain vibrational modes are sensitive to these angles, influencing the physical and chemical properties of these compounds (Barrett & Steele, 1972).

Identification of Hydroxyhalobiphenyls

The identification of hydroxyhalobiphenyls, including 4,4'-dibromobiphenyl, through mass spectrometry and gas chromatographic properties, is crucial for understanding the environmental metabolism of these compounds. This method allows for the unambiguous determination of the position of methoxy groups in these compounds (Tulp, Olie, & Hutzinger, 1977).

Hydrodebromination Catalysis

Hydrodebromination of 4,4'-dibromobiphenyl to 4-bromobiphenyl and biphenyl can be catalyzed by palladium complexes, including 1,1'-bis(diphenylphosphino)ferrocene complexes of palladium. These complexes are effective even at low concentrations and room temperature, providing efficient pathways for the breakdown of halogenated biphenyls (Wei & Hor, 1998).

Safety And Hazards

4,4’-Dibromooctafluorobiphenyl may cause skin and eye irritation, and may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene
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InChI

InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18
Source PubChem
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InChI Key

YXLMNFVUNLCJJY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F
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Molecular Formula

C12Br2F8
Record name 4,4'-DIBROMOOCTAFLUOROBIPHENYL
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DSSTOX Substance ID

DTXSID2074873
Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Molecular Weight

455.92 g/mol
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Physical Description

4,4'-dibromooctafluorobiphenyl is a colorless oily liquid.
Record name 4,4'-DIBROMOOCTAFLUOROBIPHENYL
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Product Name

4,4'-Dibromooctafluorobiphenyl

CAS RN

10386-84-2
Record name 4,4'-DIBROMOOCTAFLUOROBIPHENYL
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Record name 4,4′-Dibromooctafluorobiphenyl
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Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Record name 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl
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Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
PV Nikul'shin, AM Maksimov, VE Platonov - Russian Journal of General …, 2021 - Springer
A new method for the synthesis of 4-chlorononafluoro- and 4-bromononafluorobiphenyl by the reactions of nonafluorobiphenyl-4-thiol with Cl 2 , PCl 5 , and Br 2 , as well as of 4,4′-…
Number of citations: 3 link.springer.com
RA Contigiani, HE Bertorello… - Journal of Organometallic …, 1971 - Elsevier
The lithiation of 4,4′-dibromooctafluorobiphenyl with n-butyllithium to yield 4,4′-dilithiooctafluorobiphenyl and 4-lithio-4′-bromooctafluorobiphenyl as a by-product under various …
Number of citations: 7 www.sciencedirect.com
SB Heidenhain, Y Sakamoto, T Suzuki… - Journal of the …, 2000 - ACS Publications
Organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) based on π-conjugated oligomers have been extensively studied as molecular thin-film devices. 1 Organic n-…
Number of citations: 211 pubs.acs.org
YJ Kim, SW Song, SC Lee, SW Lee… - Journal of the …, 1998 - pubs.rsc.org
The complexes trans-[PdEt2L2] (L = PMe3 or PEt3) reacted with 4,4′-dibromobiphenyl, 4,4′-diiodobiphenyl, 1.4-diiodobenzene, di(4-bromophenyl) ether, di(4-chlorophenyl) sulfone, …
Number of citations: 4 pubs.rsc.org
G Li, C Yao, J Wang, Y Xu - Scientific Reports, 2017 - nature.com
We herein report the construction of four the novel fluorine-enriched conjugated microporous polymers (FCMP-600@1-4), which have permanent porous structures and plenty of …
Number of citations: 37 www.nature.com
Q Xu, W Xiong, QQ Wang, N Gan - Spectroscopy and Spectral …, 2011 - ingentaconnect.com
A novel fluorinated triphenylamine derivative, N,N,N′,N′-tetraphenyl-[2′,2″,3′,3″,5′,5″,6′,6″-octafluoro-p-quaterphenyl]-4,4-diamine (OFTPA), was designed and …
Number of citations: 1 www.ingentaconnect.com
AJ Peloquin, CD McMillen, WT Pennington - CrystEngComm, 2021 - pubs.rsc.org
A series of co-crystallization experiments were performed using 1,4-dibromo- and 1,4-diiodotetrafluorobenzene (Br2F4bz and I2F4bz), as well as 4,4′-dibromo- and 4,4′-…
Number of citations: 6 pubs.rsc.org
H Li, WT Mehler, MJ Lydy, J You - Chemosphere, 2011 - Elsevier
Sediment-associated pesticides, including organochlorine (OCP), organophosphate (OP), and pyrethroid insecticides, were analyzed in urban waterways in three cities (Guangzhou, …
Number of citations: 100 www.sciencedirect.com
AL Alford-Stevens, WL Budde, TA Bellar - Analytical Chemistry, 1985 - ACS Publications
Three samples of sediments environmentally contaminated with polychlorinated biphenyls (PCBs) were analyzed by ten different laboratories using uniform calibration standards and …
Number of citations: 83 pubs.acs.org
JE Gebhart, TL Hayes, AL Alford-Stevens… - Analytical …, 1985 - ACS Publications
A procedure to measure concentrations of polychlorinated biphenyls (PCBs) by using nine selected PCB congeners as concentration calibration standards was developed and ap-plied …
Number of citations: 66 pubs.acs.org

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